

# CAS number 50722-89-9 properties and suppliers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

<b>Compound of Interest</b>		
Compound Name:	4-(1H-benzo[d]imidazol-2-yl)morpholine	
Cat. No.:	B079559	<a href="#">Get Quote</a>

An In-depth Technical Guide to 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine (CAS Number: 50722-89-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine, identified by CAS number 50722-89-9. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical and Physical Properties

4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine is a heterocyclic organic compound. Its core structure consists of a benzimidazole ring linked to a morpholine moiety via a methylene bridge.

Table 1: Chemical and Physical Properties of CAS 50722-89-9

Property	Value	Source
CAS Number	50722-89-9	<a href="#">[1]</a>
IUPAC Name	4-((1H-Benzimidazol-2-yl)methyl)morpholine	N/A
Molecular Formula	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O	<a href="#">[1]</a>
Molecular Weight	217.27 g/mol	<a href="#">[1]</a>
Appearance	Yellow to white solid	<a href="#">[2]</a>
Melting Point	198-200 °C	
Boiling Point	Not available	<a href="#">[2]</a>
Density	Not available	<a href="#">[2]</a>
Solubility	Not available	<a href="#">[2]</a>
Storage Conditions	Sealed in a dry place at room temperature (20 to 22 °C)	<a href="#">[2]</a>

## Synthesis

A detailed experimental protocol for the synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine has been reported. The synthesis is a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine[\[3\]](#)

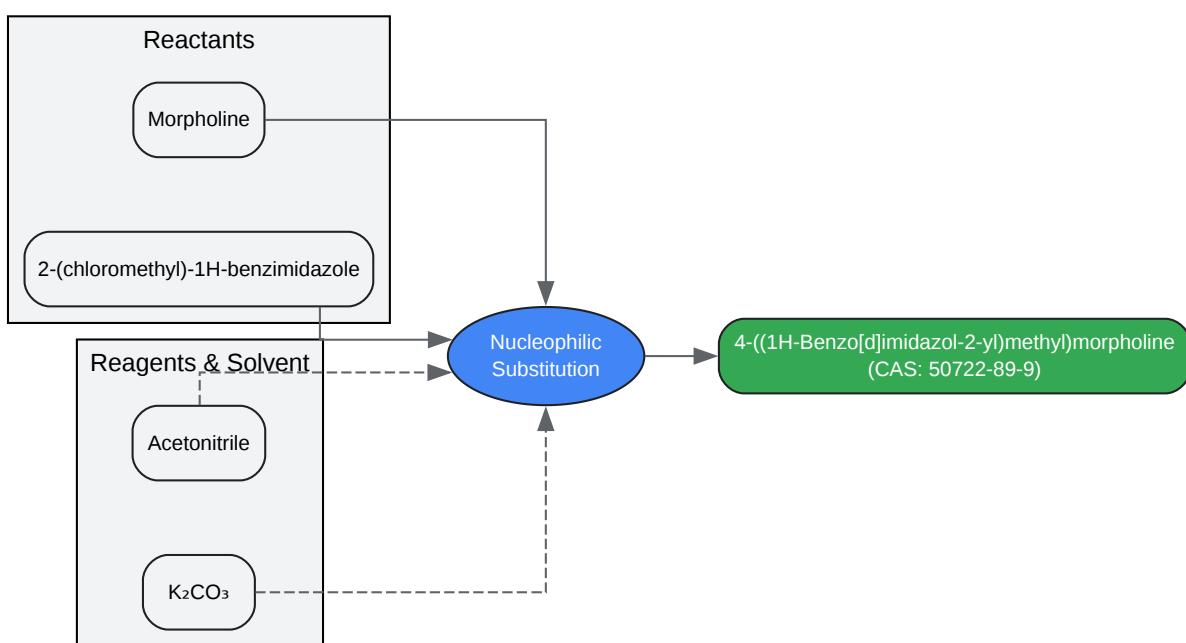
- Reactants:

- 2-(chloromethyl)-1H-benzimidazole
- Morpholine
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)

- Procedure:

- Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 equivalent) in acetonitrile.
- Add potassium carbonate (1.0 equivalent) to the solution.
- Add morpholine (1.0 equivalent) dropwise to the stirred reaction mixture.
- Reflux the reaction mixture overnight.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent using a rotary evaporator to obtain the crude product.
- The crude product can be further purified if necessary.

Diagram 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine.

## Potential Biological Activity and Experimental Protocols

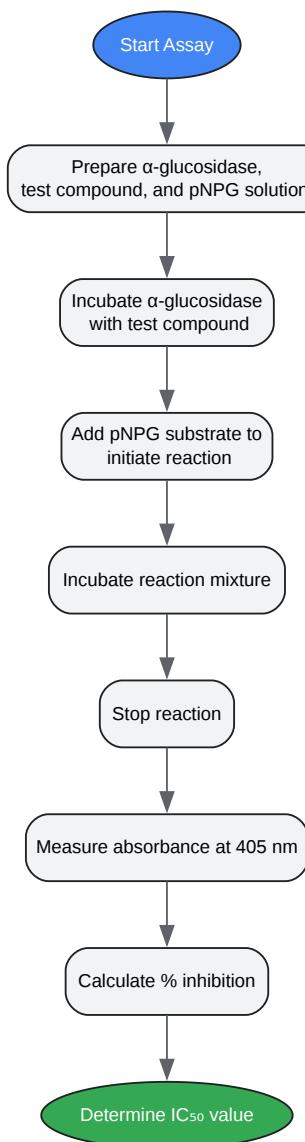
Derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine have been investigated for their potential as  $\alpha$ -glucosidase inhibitors.<sup>[3]</sup>  $\alpha$ -Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. While the biological activity of the parent compound (CAS 50722-89-9) has not been explicitly reported, the following protocol for its derivatives provides a valuable methodology for assessing its potential in this area.

Experimental Protocol: In Vitro  $\alpha$ -Glucosidase Inhibition Assay<sup>[3]</sup>

- Materials:
  - $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*
  - p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) as the substrate
  - Test compound (dissolved in a suitable solvent like DMSO)
  - Acarbose (as a positive control)
  - Phosphate buffer (pH 6.8)
- Procedure:
  - Prepare a solution of  $\alpha$ -glucosidase in phosphate buffer.
  - Prepare a solution of the test compound at various concentrations.
  - In a 96-well plate, add the  $\alpha$ -glucosidase solution to each well containing the test compound or the positive control.
  - Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

- Initiate the enzymatic reaction by adding the pNPG substrate to each well.
- Incubate the plate again at the same temperature for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a suitable reagent (e.g., sodium carbonate solution).
- Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Diagram 2: Experimental Workflow for  $\alpha$ -Glucosidase Inhibition Assay



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]
- 2. [hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]

- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [CAS number 50722-89-9 properties and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079559#cas-number-50722-89-9-properties-and-suppliers>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)